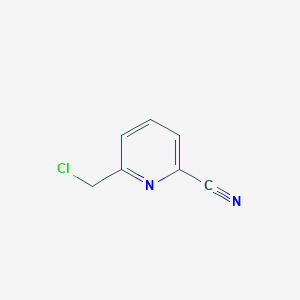

6-Chloromethyl-2-cyanopyridine

説明

Structure

3D Structure

特性

IUPAC Name |

6-(chloromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOOXGNGNZWVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C#N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438468 | |

| Record name | 6-Chloromethyl-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135450-23-6 | |

| Record name | 6-Chloromethyl-2-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloromethyl-pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloromethyl 2 Cyanopyridine

Direct Cyanation Approaches

Direct cyanation involves the introduction of a cyano (-CN) group onto a pyridine (B92270) ring that already possesses the required chloromethyl substituent or a precursor group. A notable one-pot method allows for the conversion of various substituted pyridines into their 2-cyano derivatives. thieme-connect.de

A powerful strategy for the direct cyanation at the 2-position of the pyridine ring involves an activation step using a combination of concentrated nitric acid (HNO₃) and trifluoroacetic anhydride (B1165640) (TFAA). thieme-connect.de This pretreatment is crucial as it activates the pyridine ring towards nucleophilic attack. The reaction is thought to proceed through the in situ generation of dinitrogen pentoxide from the reaction of nitric acid and TFAA, which acts as both a solvent and a dehydrating agent. thieme-connect.de This species then reacts with the pyridine substrate to form an N-nitropyridinium salt intermediate. This activation step is critical for making the subsequent cyanation reaction feasible and regioselective for the 2-position. thieme-connect.de The optimal conditions typically involve dissolving the pyridine substrate in trifluoroacetic anhydride under chilled conditions, followed by the slow addition of concentrated nitric acid. thieme-connect.de

| Reagent/Condition | Purpose/Observation | Reference |

| Conc. Nitric Acid / TFAA | In situ generation of dinitrogen pentoxide for pyridine ring activation. | thieme-connect.de |

| Aqueous Potassium Cyanide | Nucleophilic source of the cyano group. | thieme-connect.de |

| Sodium Acetate (B1210297) | Buffer to maintain optimal pH for the cyanation reaction. | thieme-connect.de |

| Chilled Conditions (0 °C) | Controls the exothermic nature of the activation and cyanation steps. | thieme-connect.de |

Indirect Synthesis Pathways

Indirect methods involve synthesizing the target molecule from precursors that require more extensive modification than direct functional group introduction. This can include building the pyridine ring from acyclic precursors or performing a series of transformations on a related pyridine derivative.

The synthesis of 6-Chloromethyl-2-cyanopyridine can be accomplished from readily available pyridine precursors such as 2,6-lutidine (2,6-dimethylpyridine). This multi-step approach involves the sequential functionalization of the two methyl groups and the pyridine ring. A plausible synthetic route could involve:

Selective Oxidation/Chlorination of a Methyl Group : One of the methyl groups of 2,6-lutidine can be selectively functionalized. For instance, chlorination of 2,6-lutidine derivatives can be achieved to introduce a chloromethyl group. nih.govgoogle.com

Halogenation of the Pyridine Ring : The pyridine ring can be halogenated at the 2-position. For example, 2,3,6-trichloropyridine (B1294687) can be prepared and subsequently used in cyanation reactions. google.com

Cyanation : The halogen atom at the 2-position is then displaced by a cyanide group. This is a common strategy where a 2-halopyridine is reacted with an alkali metal cyanide, such as potassium cyanide or sodium cyanide, often in a polar aprotic solvent like DMSO or N-methylpyrrolidinone (NMP), to yield the corresponding 2-cyanopyridine (B140075). google.comorgsyn.org A specific example is the preparation of 2-cyano-6-methylpyridine from 2-chloro-6-methylpyridine. orgsyn.org

This stepwise approach allows for the controlled construction of the desired substitution pattern on the pyridine ring.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, represent an efficient strategy for synthesizing highly substituted pyridines. bohrium.com While a direct MCR for this compound is not prominently reported, a widely studied and significant MCR in pyridine chemistry is the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. mdpi.comscispace.comsemanticscholar.orgtandfonline.comscielo.brresearchgate.net

This reaction typically involves the one-pot condensation of four components:

An aldehyde

A ketone (often a methyl ketone)

Malononitrile (the source of the cyano group and an additional ring carbon)

Ammonium (B1175870) acetate (the source of the ring nitrogen and an additional hydrogen)

The reaction proceeds through a series of intermediate steps, including Knoevenagel condensation and Michael addition, followed by cyclization and aromatization to yield the final 2-amino-3-cyanopyridine product. mdpi.com This strategy offers high atom economy and allows for the rapid generation of a library of diverse pyridine compounds by simply varying the aldehyde and ketone starting materials. scispace.comscielo.br

| Component | Role in Final Structure |

| Aldehyde | Provides C4 and its substituent. |

| Ketone | Provides C5 and C6 and their substituents. |

| Malononitrile | Provides C2, C3, and the cyano group at C3. |

| Ammonium Acetate | Provides the ring nitrogen (N1) and the amino group at C2. |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyridines to reduce environmental impact, improve safety, and enhance efficiency. These approaches focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods. semanticscholar.orgrsc.orgresearchgate.net The one-pot synthesis of 2-amino-3-cyanopyridine derivatives, for example, has been successfully performed under microwave irradiation, often completing in minutes rather than hours. semanticscholar.orgresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is a core principle of green chemistry, as it eliminates solvent waste, cost, and toxicity. Several MCRs for the synthesis of 2-amino-3-cyanopyridines have been developed to proceed efficiently under solvent-free conditions, often coupled with microwave heating or ultrasound activation. mdpi.comsemanticscholar.orgtandfonline.com

Use of Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is another key green strategy. For the multicomponent synthesis of 2-amino-3-cyanopyridines, catalysts such as nanostructured diphosphates and copper nanoparticles on charcoal have been employed. mdpi.comscielo.brresearchgate.net These catalysts can be easily recovered from the reaction mixture by simple filtration and reused multiple times with minimal loss of activity, making the process more sustainable and cost-effective. scielo.br

Alternative Cyanating Agents and Catalytic Systems: Research into catalytic cyanation reactions aims to replace toxic cyanide salts with safer alternatives or to develop highly efficient catalytic systems that operate under milder conditions. mdpi.comnih.gov For instance, nickel-catalyzed cyanation of aryl halides using cyanogen (B1215507) bromide or 4-cyanopyridine (B195900) N-oxide as the cyanide source provides an alternative to traditional methods. mdpi.comnih.gov Palladium-catalyzed procedures have also been developed for the efficient cyanation of aryl halides. epa.gov These catalytic methods often exhibit broad functional group tolerance and operate under more benign conditions. organic-chemistry.org

| Green Approach | Benefit(s) | Example Application |

| Microwave Irradiation | Reduced reaction time, higher yields. | One-pot synthesis of 2-amino-3-cyanopyridines. semanticscholar.orgresearchgate.net |

| Solvent-Free Conditions | Eliminates solvent waste, reduces cost and toxicity. | MCR synthesis of cyanopyridines. mdpi.comtandfonline.com |

| Recyclable Catalysts | Reduces waste, lowers cost, simplifies purification. | Copper nanoparticles in MCR for cyanopyridines. scielo.brresearchgate.net |

| Alternative Reagents | Improves safety, avoids highly toxic cyanide salts. | Ni-catalyzed cyanation using cyanogen bromide. nih.gov |

Nanocatalyst-Mediated Synthesis (e.g., Fe₃O₄@THAM-Mercaptopyrimidine)

The use of nanocatalysts represents a significant advancement in the synthesis of heterocyclic compounds, including pyridine derivatives. These modern catalysts offer high efficiency and align with the principles of green chemistry. A notable example is the use of a superparamagnetic recyclable nanocatalyst, Fe₃O₄@THAM-Mercaptopyrimidine, for the synthesis of 2-amino-3-cyanopyridine derivatives, which shares a structural scaffold with this compound. acs.orgthieme-connect.de This catalyst consists of a magnetite (Fe₃O₄) core coated with tris(hydroxymethyl)aminomethane (THAM) and further functionalized with 2-mercaptopyrimidine. acs.org

Heterogeneous nanocatalysts like Fe₃O₄@THAM-Mercaptopyrimidine offer numerous advantages over traditional homogeneous catalysts. acs.orgnih.gov Their diminutive size and large surface-to-volume ratio enhance interfacial interactions and catalytic efficiency. nih.gov Key benefits include:

High Stability: These catalysts, particularly those with a magnetite core like Fe₃O₄, exhibit high thermal and mechanical stability. acs.org

Easy Separation and Reusability: The superparamagnetic nature of the Fe₃O₄ core allows for the easy separation of the catalyst from the reaction mixture using an external magnet. acs.orgthieme-connect.de This simplifies the work-up procedure and allows the catalyst to be recovered and reused multiple times without a significant loss in activity. nih.gov

Environmental Compatibility: Nanocatalyst-mediated syntheses can often be performed under solvent-free conditions, reducing the use of hazardous organic solvents and aligning with green chemistry principles. acs.orgthieme-connect.de

High Yield and Efficiency: They often lead to high yields of the desired products in shorter reaction times. acs.orgacs.org The increased surface area and catalytic activity contribute to more efficient molecular transformations. nih.gov

In a model reaction for the synthesis of 2-amino-3-cyanopyridine derivatives, the Fe₃O₄@THAM-Mercaptopyrimidine catalyst demonstrated high efficiency under optimized conditions. acs.org The reaction, involving derivatives of benzaldehyde, acetophenone, malononitrile, and ammonium acetate, was optimized for solvent, catalyst amount, and temperature. acs.org

The optimal conditions were found to be solvent-free, using 0.005 g of the nanocatalyst at a temperature of 70°C. acs.org Under these conditions, the model reaction achieved a high efficiency of 95% within a short reaction time of just 10 minutes. acs.org Increasing the amount of catalyst beyond the optimal level led to a decrease in efficiency, likely due to steric hindrance. acs.org

| Parameter | Condition Tested | Resulting Efficiency | Notes |

|---|---|---|---|

| Solvent | Solvent-Free | 95% | Optimal condition, reaction time of 10 minutes. |

| Catalyst Amount | 0.005 g | 95% | Optimal amount for the model reaction. |

| Catalyst Amount | > 0.005 g | Decreased | Attributed to steric hindrance. |

| Temperature | 70 °C | 95% | Optimal temperature in solvent-free conditions. |

Control of Regioselectivity and Stereochemistry in Synthetic Routes

The control of regioselectivity—the specific position on the pyridine ring where a functional group is introduced—is a critical challenge in the synthesis of highly substituted pyridines like this compound. The inherent electronic nature of the pyridine ring, being electron-deficient, typically directs nucleophilic attacks to the C2, C4, and C6 positions. researchgate.net

Various strategies have been developed to control the regioselectivity of these reactions. One approach involves the use of directing groups, which can steer a reaction to a specific C-H bond. For instance, bidentate, monoanionic auxiliaries have been used in transition-metal-catalyzed C-H bond functionalization to overcome limitations of selectivity. acs.org Similarly, the use of a blocking group derived from maleic acid has been shown to enable classic Minisci decarboxylative alkylations to occur with high selectivity at the C4 position. nih.gov In the synthesis of 2-cyanopyridines specifically, direct cyanation can be achieved with high regioselectivity at the C2 position by first activating the pyridine with nitric acid in trifluoroacetic anhydride before reacting with potassium cyanide. thieme-connect.de

Controlling stereochemistry is primarily relevant when creating chiral centers, such as in the synthesis of stereo-enriched piperidines via the dearomatization of pyridines. acs.orgmdpi.com For the synthesis of an aromatic compound like this compound, stereochemical control is less of a concern unless chiral substituents are present or introduced. However, in multi-step syntheses that may involve non-aromatic intermediates, such as the Hantzsch dihydropyridine (B1217469) synthesis, the stereochemistry of intermediates can influence the final product. chemtube3d.comwikipedia.org Chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, have shown promise in preparing substituted piperidines with precise stereochemical control, demonstrating the power of modern methods to govern stereoselectivity. acs.org

Comparative Analysis of Synthetic Yields and Efficiency

The efficiency and yield of synthetic routes for cyanopyridine derivatives can vary significantly depending on the chosen methodology, catalyst, and reaction conditions. Multicomponent reactions (MCRs) are often favored as they are simpler, more atom-efficient, and can produce diverse organic molecules in a single pot. bohrium.com

Nanocatalyst-mediated syntheses, as discussed previously, demonstrate excellent performance. The Fe₃O₄@THAM-Mercaptopyrimidine catalyzed synthesis of a 2-amino-3-cyanopyridine derivative achieved a 95% yield under optimized, solvent-free conditions. acs.org Other catalytic systems for similar MCRs, using reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA), have also reported high yields in the range of 85-94%. researchgate.net

In contrast, older or different types of synthetic methods may result in lower yields. For example, a patented process for preparing 2-cyanopyridine by reacting 1,3-butadiene (B125203) and cyanogen reported yields of the final purified product being approximately 26-33% of the crude liquid product. google.com A direct cyanation method for various pyridines, while offering excellent regioselectivity for the 2-position, resulted in an average yield of 52%. thieme-connect.de The synthesis of a related pyrido[2,3-d]pyrimidine (B1209978) containing a chloromethyl group proceeded with a 65% yield. nih.gov These variations highlight the importance of methodology selection in optimizing the synthesis of functionalized pyridines.

| Synthetic Method | Target/Related Product | Catalyst/Reagent | Reported Yield | Reference |

|---|---|---|---|---|

| Nanocatalyst-Mediated MCR | 2-Amino-3-cyanopyridine derivative | Fe₃O₄@THAM-Mercaptopyrimidine | 95% | acs.org |

| Multicomponent Reaction (MCR) | 2-Amino-3-cyanopyridine derivatives | TBBDA | 85-94% | researchgate.net |

| Cyclization/Chlorination | 2-(Chloromethyl)-pyrido[2,3-d]pyrimidine derivative | Chloroacetyl chloride | 65% | nih.gov |

| Direct Cyanation | 2-Cyanopyridine derivatives | Potassium Cyanide/TFAA | 52% (average) | thieme-connect.de |

| Diels-Alder type Condensation | 2-Cyanopyridine | None (thermal) | 26-33% | google.com |

Advanced Reaction Chemistry of 6 Chloromethyl 2 Cyanopyridine

Nucleophilic Substitution Reactions

6-Chloromethyl-2-cyanopyridine is an excellent substrate for nucleophilic substitution reactions at two different electrophilic centers. The chloromethyl group contains an sp³-hybridized carbon atom susceptible to classic S_N2 displacement of the chloride leaving group. The cyano group features an sp-hybridized carbon atom that can be attacked by nucleophiles, leading to addition or addition-elimination pathways.

The chloromethyl group (-CH₂Cl) attached to the pyridine (B92270) ring at position 6 is analogous to a benzylic halide in its reactivity. The carbon atom is readily attacked by a wide range of nucleophiles, displacing the chloride ion. The reactivity is enhanced by the electron-withdrawing effects of both the pyridine ring nitrogen and the 2-cyano group, which stabilize the transition state of an S_N2 reaction.

The electrophilic carbon of the chloromethyl group serves as an effective alkylating agent for soft nucleophiles like sulfur compounds.

Reaction with 3-cyanopyridine-2(1H)-thiones: These compounds exist in tautomeric equilibrium with their thiol form and can be deprotonated to form highly nucleophilic thiolate anions. These anions readily react with this compound in a standard S-alkylation reaction. The reaction proceeds via an S_N2 mechanism, where the thiolate attacks the methylene (B1212753) carbon, displacing the chloride and forming a new carbon-sulfur bond. This reaction is a common strategy for synthesizing complex heterocyclic systems containing thioether linkages.

Reaction with Thiophenols: Similarly, thiophenols can be deprotonated by a base to generate thiophenolate anions. These anions are potent nucleophiles that efficiently displace the chloride from this compound. This reaction provides a straightforward route to 2-((arylthio)methyl)-6-cyanopyridine derivatives, which are valuable intermediates in medicinal and materials chemistry. nih.govwpmucdn.com

| Nucleophile | Reagent | Product Type |

| 3-Cyanopyridine-2(1H)-thione | This compound | S-Alkylated Pyridyl Thioether |

| Thiophenol | This compound | S-Alkylated Aryl Thioether |

A significant reaction involving aminothiols, particularly N-terminal cysteine residues in peptides, is biocompatible macrocyclization, which utilizes the reactivity of the cyanopyridine scaffold. anu.edu.auanu.edu.au While the chloromethyl group is a classic site for cysteine alkylation via its thiol group, nih.govresearchgate.netnih.gov the macrocyclization reaction with 2-cyanopyridines proceeds via a different, highly specific mechanism involving the cyano group.

The reaction between a 2-cyanopyridine (B140075) moiety and a peptide containing an N-terminal cysteine residue is a catalyst-free, "click-like" reaction that proceeds readily in aqueous solutions under physiological conditions. iris-biotech.de The process is a two-step condensation that results in the formation of a stable thiazoline (B8809763) ring. anu.edu.aunih.gov

The mechanism is as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom from the cysteine's sulfhydryl group (-SH) on the electrophilic carbon of the cyano group (-C≡N). anu.edu.au

Thioimidate Formation: This initial attack forms a transient thioimidate intermediate. nih.gov

Intramolecular Condensation: The N-terminal amino group (-NH₂) then performs an intramolecular attack on the same carbon atom.

Thiazoline Ring Formation: This second attack leads to the cyclization and subsequent elimination of an ammonia (B1221849) molecule, yielding the final, stable dihydrothiazole (thiazoline) heterocycle. anu.edu.auiris-biotech.de

This reaction is highly selective for N-terminal 1,2-aminothiols and is orthogonal to other proteinogenic amino acids, making it a powerful tool for creating cyclic peptide inhibitors and other complex biomolecules. anu.edu.au

The kinetics of the macrocyclization reaction between 2-cyanopyridines and N-terminal cysteine are highly dependent on pH. The reaction proceeds efficiently in a neutral to slightly alkaline pH range, typically between pH 6 and 8. anu.edu.auanu.edu.au Full conversion of linear peptides to their cyclic form has been observed after 3 hours in various common buffer systems like MES, Tris, HEPES, and MOPS within this pH range. anu.edu.au

The optimal pH range is a balance between two factors:

The nucleophilicity of the thiol group, which increases upon deprotonation to the thiolate anion (pKa of cysteine's thiol group is ~8.3).

The nucleophilicity of the N-terminal amino group (pKa ~9.0-10.0), which must be in its neutral form to participate in the cyclization step.

At neutral pH, a sufficient concentration of both the reactive thiolate and the neutral amine exists to allow the reaction to proceed rapidly. For one model peptide, the reaction half-time at pH 7.5 was observed to be under 10 minutes, indicating completion within an hour. anu.edu.au

| Peptide Sequence¹ | Length | Half-time (t₁/₂) at pH 7.5 | Yield |

| Cys-Gly-Ala-Lys-Val-Ile-Cpa² | 7 | < 10 min | > 98% |

| Cys-Cys-Ala-Lys-Val-Ile-Cpa | 7 | ~ 20 min | > 90% |

| Cys-Gly-Ala-Lys-Val-Cpa | 6 | ~ 15 min | > 95% |

| Cys-Gly-Ala-Lys-Cpa | 5 | ~ 25 min | > 95% |

¹ Data adapted from studies on 3-(2-cyano-4-pyridyl)alanine (Cpa). anu.edu.au ² Cpa = L-3-(2-cyano-4-pyridyl)alanine

Beyond the macrocyclization reaction with aminothiols, the cyano group of this compound can undergo several other characteristic transformations. The carbon atom of the nitrile is electrophilic and can be attacked by various nucleophiles, while the nitrogen atom possesses a lone pair of electrons.

Catalytic Hydrolysis: The cyano group can be hydrolyzed to a primary amide group (-CONH₂), converting the molecule into 6-chloromethyl-2-picolinamide. This transformation is often catalyzed by acids or bases, but for 2-cyanopyridine, cerium(IV) oxide (CeO₂) has been shown to be a particularly effective catalyst. ccspublishing.org.cnresearchgate.net This reaction is notable for its application as an in situ water-scavenging method in chemical syntheses, such as the production of dimethyl carbonate from CO₂ and methanol, where the removal of water by hydrolysis of 2-cyanopyridine shifts the equilibrium toward the desired product. researchgate.net The high positive electronic charge on the carbon atom of the cyano group in 2-cyanopyridine makes it highly effective for this purpose. ccspublishing.org.cn

Cycloaddition Reactions: While nitriles are generally unreactive as π-systems in pericyclic reactions, the cyano group in certain molecular frameworks can participate in cycloadditions. Unactivated cyano groups have been shown to function as dienophiles in intramolecular Diels-Alder reactions. nih.gov This reactivity is part of a formal [2+2+2] cycloaddition strategy for constructing complex, polycyclic pyridine systems from acyclic precursors in a metal-free, pericyclic cascade. nih.gov In these sequences, the C≡N triple bond acts as the 2π component, reacting with a 4π diene system generated elsewhere in the molecule to form a new six-membered ring.

Reactions with Aminothiols (e.g., Cysteine for Macrocyclization)

Reactivity of the Cyano Group

Cross-Coupling Reactions

The pyridine ring, particularly when substituted with a halogen, is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-N bond formation.

Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are among the most important methods for functionalizing aromatic and heteroaromatic halides. sigmaaldrich.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely used to form carbon-carbon bonds. libretexts.org The catalytic cycle typically involves three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. libretexts.org

For halogenated pyridines, including those with a chloromethyl substituent, the Suzuki-Miyaura reaction can be used to introduce aryl or vinyl groups onto the pyridine ring. The reactivity of the halide in the oxidative addition step is generally I > Br > Cl. While aryl chlorides are less reactive than bromides and iodides, suitable catalyst systems with electron-rich and bulky phosphine (B1218219) ligands have been developed to facilitate their coupling. rsc.org In the case of this compound, if a halogen were present at another position on the ring (e.g., 6-chloromethyl-4-bromo-2-cyanopyridine), a chemoselective Suzuki-Miyaura coupling at the more reactive C-Br bond could be achieved. Highly selective C(sp²)-Br bond coupling can be accomplished in the presence of a C(sp³)-Cl bond using specific palladium-ligand systems, such as Pd(OAc)₂ with PCy₃·HBF₄. nih.gov

Palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, enables the formation of C-N bonds by reacting an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst and a base. This reaction is a cornerstone of modern synthesis for preparing anilines, N-aryl heterocycles, and other nitrogen-containing compounds.

Similar to the Suzuki-Miyaura reaction, the choice of catalyst and ligand is crucial, especially when using less reactive aryl chlorides. The reaction is compatible with a wide range of functional groups. For a molecule like this compound, if it were further substituted with a halogen on the pyridine ring, this position could be functionalized with various primary or secondary amines via C-N cross-coupling. The reaction conditions would need to be carefully selected to avoid nucleophilic substitution at the chloromethyl position by the amine reagent.

The table below provides a general overview of palladium-catalyzed cross-coupling reactions relevant to functionalized pyridines.

| Reaction Type | Coupling Partners | Catalyst/Ligand Example | Bond Formed |

| Suzuki-Miyaura | Aryl Halide + Arylboronic Acid | Pd(OAc)₂ / PCy₃·HBF₄ | C(aryl)-C(aryl) |

| C-N Cross-Coupling (Buchwald-Hartwig) | Aryl Halide + Amine | Allylpalladium Chloride / cBRIDP | C(aryl)-N |

Palladium-Catalyzed Cross-Couplings involving Halogenated Pyridines

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of this compound is crucial for controlling reaction outcomes and designing novel synthetic routes. The interplay between the electron-withdrawing cyano group and the reactive chloromethyl group influences the propensity of the molecule to undergo various reaction pathways, including elimination and substitution reactions.

The reactions of this compound can proceed through several mechanistic pathways, primarily elimination (E1cb, E2) and nucleophilic aromatic substitution (SNAr). The operative mechanism is highly dependent on the reaction conditions, such as the nature of the base, solvent, and temperature.

Elimination Reactions (E1cb and E2):

Elimination reactions involving the chloromethyl group can lead to the formation of a highly reactive pyridyl-6-methylene intermediate. The competition between the E1cb (Elimination Unimolecular conjugate Base) and E2 (Elimination Bimolecular) pathways is a key aspect of its reactivity.

E2 Mechanism: This is a concerted, one-step process where a base abstracts a proton from the carbon adjacent to the leaving group (the chloromethyl group), and the leaving group departs simultaneously to form a double bond. quora.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. quora.com Stronger bases generally favor the E2 pathway. quora.com

E1cb Mechanism: This is a two-step process that occurs with substrates bearing a poor leaving group and an acidic proton. quora.com In the first step, a base removes a proton to form a carbanion (the conjugate base). quora.com This carbanion is stabilized by an adjacent electron-withdrawing group. In the second, slower step, the leaving group departs to form the alkene. quora.com The presence of the electron-withdrawing cyano group at the 2-position of the pyridine ring can stabilize the carbanion intermediate, making the E1cb mechanism a plausible pathway under certain conditions. quora.commasterorganicchemistry.com The rate-determining step in an E1cb reaction can be either the formation of the carbanion or the departure of the leaving group. masterorganicchemistry.com

The choice between the E2 and E1cb mechanism is subtle and can be influenced by the stability of the intermediate carbanion and the nature of the leaving group. masterorganicchemistry.com For this compound, the electron-withdrawing nature of the 2-cyano group would stabilize a carbanion at the 6-methyl position, potentially favoring an E1cb-like pathway, especially with a weaker base.

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing cyano group. This electron deficiency activates the ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the electron-withdrawing groups. While the primary reactive site is the chloromethyl group, under forcing conditions or with specific nucleophiles, SNAr reactions on the pyridine ring itself could be envisioned, although less common for this specific substrate. The generally accepted mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate called a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. youtube.com

| Reaction Pathway | Key Features | Conditions Favoring Pathway |

| E2 | Concerted, one-step mechanism. | Strong, non-hindered base. |

| E1cb | Stepwise mechanism via a carbanion intermediate. | Presence of an electron-withdrawing group to stabilize the carbanion; poor leaving group. |

| SNAr | Stepwise addition-elimination mechanism via a Meisenheimer complex. | Electron-deficient aromatic ring; strong nucleophile. |

This table provides a general overview of the conditions that typically favor each reaction pathway.

The selectivity and rate of reactions involving this compound can be significantly influenced by the choice of catalysts and reagents. While specific studies on this compound are limited, general principles of catalysis in related systems can be applied.

In the context of multicomponent reactions for the synthesis of related 2-amino-3-cyanopyridine (B104079) derivatives, various catalysts have been shown to be effective. For instance, copper nanoparticles on charcoal (Cu/C) have been used as a heterogeneous and recyclable catalyst for the four-component coupling reaction of a ketone, aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297). scielo.br Such catalytic systems could potentially be adapted for transformations involving this compound. The catalyst's role is to facilitate the reaction, often by activating one of the reactants or by stabilizing a transition state, thereby increasing the reaction rate and influencing the regioselectivity and stereoselectivity of the product.

The choice of base is also critical in determining the reaction pathway. A strong, bulky base might favor elimination over substitution, while a weaker, more nucleophilic reagent might favor substitution at the chloromethyl group. The solvent can also play a significant role; polar aprotic solvents can accelerate SN2 reactions at the chloromethyl group, while polar protic solvents might favor E1-like mechanisms by stabilizing ionic intermediates. The reaction rate is also highly dependent on temperature, with higher temperatures generally favoring elimination reactions over substitution reactions.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms, predicting reaction outcomes, and understanding the factors that control selectivity. nih.govmdpi.com While specific DFT studies on the reaction mechanisms of this compound are not widely reported in the literature, computational methods have been extensively applied to study the reactivity of related pyridine derivatives.

DFT calculations can be used to:

Determine the geometries of reactants, transition states, and products.

Calculate the activation energies for different reaction pathways, allowing for a comparison of the feasibility of competing mechanisms like E1cb, E2, and SNAr. rsc.org

Analyze the electronic structure of molecules to understand the effects of substituents on reactivity. For example, DFT can quantify the electron-withdrawing effect of the cyano group in this compound and its impact on the acidity of the methyl protons and the stability of potential carbanion intermediates.

Model the role of catalysts and solvent molecules to provide a more accurate picture of the reaction in a realistic environment.

By modeling the potential energy surfaces of the reactions of this compound, computational studies could provide detailed insights into the transition state structures and the energetic barriers for each potential pathway, thereby predicting the most likely mechanism under a given set of conditions.

| Computational Method | Application in Mechanistic Studies |

| Density Functional Theory (DFT) | Calculation of energies of stationary points (reactants, products, intermediates, transition states) on the potential energy surface. |

| Transition State Theory (TST) | Used in conjunction with DFT to calculate reaction rate constants from the computed activation energies. |

| Molecular Dynamics (MD) | Simulates the motion of atoms and molecules to study the dynamic aspects of a reaction, including solvent effects. |

This table outlines common computational methods and their applications in studying reaction mechanisms.

Cascade and Multicomponent Reactions Incorporating this compound

The dual functionality of this compound makes it an attractive building block for cascade and multicomponent reactions, which are powerful strategies for the efficient synthesis of complex molecules from simple precursors in a single operation. mdpi.comrsc.org

Cascade Reactions:

A cascade reaction, also known as a tandem or domino reaction, is a process involving two or more consecutive reactions where the subsequent reaction occurs as a result of the functionality generated in the previous step. rsc.org this compound can be envisioned as an initiator for such cascades. For example, a nucleophilic substitution at the chloromethyl group could introduce a new functional group that then participates in an intramolecular cyclization with the cyano group or another part of the molecule. This could lead to the rapid construction of fused heterocyclic systems. While specific examples starting from this compound are not prevalent in the literature, the concept of using bifunctional building blocks in cascade reactions is well-established.

Multicomponent Reactions (MCRs):

MCRs are one-pot reactions in which three or more starting materials react to form a single product that contains the essential parts of all the reactants. mdpi.com These reactions are highly atom-economical and convergent. While there are no widely reported MCRs that directly utilize this compound as one of the components, its structural motifs are found in the products of MCRs. For instance, the synthesis of 2-amino-3-cyanopyridine derivatives is often achieved through four-component reactions of an aldehyde, a ketone, malononitrile, and ammonium acetate. scielo.br The structural similarity of these products to this compound suggests that this compound could potentially be used as a synthon in the design of new MCRs.

The development of novel cascade and multicomponent reactions involving this compound remains an area with potential for future research, offering efficient pathways to complex nitrogen-containing heterocyclic molecules.

Derivatization Strategies for Enhanced Functionality and Detection

Chemical Derivatization for Analytical Applications

In analytical chemistry, particularly in chromatography, derivatization is a key technique used to modify an analyte to improve its separation and detection. actascientific.comresearchgate.net For a molecule like 6-Chloromethyl-2-cyanopyridine, which may not possess strong intrinsic properties for certain detection methods, derivatization can introduce functionalities that make it readily quantifiable. sdiarticle4.com This process aims to convert a target compound into a derivative with different chemical and physical properties that is more suitable for a given analytical procedure. researchgate.net

To enhance the detection of this compound using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detectors, chromophores or fluorophores can be chemically attached. researchgate.net The highly reactive chloromethyl group serves as an ideal site for such modifications. It can readily undergo a nucleophilic substitution reaction with a suitable labeling reagent that contains a nucleophilic group (e.g., an alcohol, amine, or thiol) and a chromophoric or fluorophoric system.

This reaction effectively tags the target molecule, significantly enhancing its molar absorptivity (for UV-Vis detection) or enabling it to fluoresce, thereby dramatically increasing the sensitivity and selectivity of the analysis. sdiarticle4.com The choice of derivatizing reagent depends on the desired detection method and the required sensitivity. researchgate.netsdiarticle4.com

| Reagent Type | Example Reagent | Reactive Group | Detection Method |

|---|---|---|---|

| Chromophoric | 1-Fluoro-2,4-dinitrobenzene (FDNB) | Amine | UV-Visible |

| Chromophoric | Benzoyl chloride | Amine, Alcohol | UV-Visible |

| Fluorophoric | Dansyl chloride | Amine, Phenol | Fluorescence |

| Fluorophoric | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Amine | Fluorescence |

| Fluorophoric | o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence |

Derivatization for chromatographic analysis can be performed either before the sample is injected into the column (pre-column) or after the separation has occurred but before detection (post-column). wookhplc.comactascientific.com Both techniques aim to enhance the detectability and selectivity of analytes. actascientific.com

Pre-column derivatization involves reacting the sample with a derivatizing reagent before it enters the HPLC system. actascientific.com This approach can be advantageous as it allows for more flexible reaction conditions and the removal of excess reagent that might interfere with the analysis. wookhplc.comresearchgate.net However, it can sometimes lead to the formation of multiple derivative products, which may complicate the resulting chromatogram. wookhplc.com

Post-column derivatization occurs after the analyte has been separated on the chromatographic column and before it reaches the detector. creative-proteomics.com A reagent is continuously pumped and mixed with the column effluent in a reaction coil. actascientific.com This method is beneficial because it avoids the potential for multiple product formation and does not alter the chromatographic behavior of the original analyte. wookhplc.comactascientific.com Its primary drawback is the need for additional pumps and hardware, and the potential for band broadening, which can reduce chromatographic efficiency. actascientific.com

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Timing | Reaction occurs before sample injection | Reaction occurs after separation, before detection |

| Advantages | Flexibility in reaction conditions; excess reagent can be removed; no special hardware needed on HPLC researchgate.net | No interference with chromatography; single product formation; good for automation creative-proteomics.com |

| Disadvantages | Potential for multiple derivative products; may require sample cleanup wookhplc.com | Requires extra pump and reactor; potential for band broadening; reagent must not interfere with detection actascientific.com |

Functionalization for Medicinal Chemistry Applications

The cyanopyridine structural motif is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. googleapis.comresearchgate.netnih.gov this compound is a valuable starting material for synthesizing more complex molecules with therapeutic potential due to its reactive handle.

The chloromethyl group on the pyridine (B92270) ring is an electrophilic site that allows for the facile introduction of various functional groups and the construction of fused heterocyclic systems. This reactivity is exploited to build larger molecular scaffolds with specific biological targets. For instance, cyanopyridine derivatives are key precursors in the synthesis of pyridopyrimidines, a class of compounds known for their potent activity as kinase inhibitors and anticancer agents. nih.govjournaljpri.com The synthesis often involves reacting the cyanopyridine precursor with other reagents to construct the fused pyrimidine (B1678525) ring, leading to a core structure that can be further modified to optimize biological activity. rsc.org

The broad spectrum of activities reported for cyanopyridine-based compounds underscores the importance of this scaffold in drug discovery. googleapis.comnih.gov Research has demonstrated their potential as anti-inflammatory agents, VEGFR-2/HER-2 inhibitors, and anti-trypanosomal agents. researchgate.netnih.govacs.org

| Scaffold | Reported Biological Activity | Reference |

|---|---|---|

| Cyanopyridines | Anticancer, Antimicrobial, Antiviral, Anti-inflammatory | googleapis.comnih.gov |

| Pyrido[2,3-d]pyrimidines | Anticancer (e.g., Kinase inhibitors) | nih.govjournaljpri.com |

| 2-Amino-3-cyanopyridines | IKK-β inhibitors, A2A adenosine (B11128) receptor antagonists | googleapis.com |

| 2-Thio-3-cyanopyridines | Anti-Trypanosoma cruzi | acs.org |

The development of complex therapeutic modalities like macrocyclic peptides often requires specific chemical handles for their synthesis and structural constraint. The reactive nature of the chloromethyl group in this compound makes it a candidate for incorporation into such architectures.

In peptide chemistry, the chloromethyl group can act as an alkylating agent for nucleophilic amino acid side chains, such as the thiol group of cysteine or the amino group of lysine. nih.gov This reaction can be used to "staple" or cyclize a peptide chain by forming a covalent bridge between the pyridine moiety and a residue within the peptide sequence. This macrocyclization can enhance the peptide's metabolic stability, receptor affinity, and cell permeability. nih.gov The incorporation can be achieved during solid-phase peptide synthesis (SPPS), where the functionalized pyridine unit is introduced as a non-standard amino acid or reacted with the fully assembled peptide chain. uci.edubachem.com Furthermore, the cyano group on the pyridine ring itself can be a reactive partner in biocompatible ligation reactions; for example, it can react with an N-terminal cysteine residue to form a stable thiazoline (B8809763) ring, achieving macrocyclization under mild aqueous conditions. anu.edu.au

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) |

| Benzoyl chloride |

| Dansyl chloride |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) |

| o-Phthalaldehyde (OPA) |

| Cysteine |

| Lysine |

Applications of 6 Chloromethyl 2 Cyanopyridine in Advanced Research Fields

Medicinal Chemistry Research Intermediate

In the realm of medicinal chemistry, 6-Chloromethyl-2-cyanopyridine is a key component in the synthesis of novel molecules with potential therapeutic value. Its structural framework is integral to the development of a wide array of biologically active compounds.

The utility of this compound as a precursor is well-documented in the synthesis of potential anti-cancer and anti-inflammatory agents. nbinno.com The cyanopyridine moiety is a recognized structural feature in compounds designed for therapeutic purposes.

Anti-cancer Research: Research has demonstrated that derivatives synthesized from cyanopyridine scaffolds exhibit significant cytotoxic effects against various human tumor cell lines. nih.gov For instance, novel cyanopyridone and pyridopyrimidine derivatives have been developed and tested for their anti-cancer properties against cell lines such as breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2). mdpi.comnih.gov In one study, a series of 3-cyanopyridine derivatives showed potent inhibitory activity against Pim-1 kinase, a promising target in cancer therapy. nih.govnih.gov Specific compounds from this research demonstrated greater cytotoxicity against the HePG2 cell line than the reference drug 5-FU. nih.gov

| Derivative Compound | Cancer Cell Line | Reported IC₅₀ (µM) | Source |

| Unsubstituted phenyl-bearing cyanopyridone (5a) | HepG2 | 2.71 ± 0.15 | nih.gov |

| 4-chlorophenyl pyridopyrimidine (6b) | HepG2 | 2.68 ± 0.14 | mdpi.com |

| 3-cyanopyridine derivative (4c) | HePG2 | 8.02 ± 0.38 | nih.gov |

| 3-cyanopyridine derivative (4d) | HePG2 | 6.95 ± 0.34 | nih.gov |

| 3-cyanopyridine derivative (4c) | HCT-116 | 7.15 ± 0.35 | nih.gov |

Anti-inflammatory Research: Scientists have also synthesized and evaluated cyanopyridine analogues for their anti-inflammatory activities. nih.gov A substantial body of research has confirmed that 2-alkoxy-3-cyanopyridine derivatives possess several intriguing biological properties, including anti-inflammatory effects. researchgate.net The straightforward synthesis and ease of structural modification of these compounds make them attractive candidates for further development in this area. researchgate.net

The chemical structure of this compound makes it an exemplary building block for constructing more complex, biologically active molecules. nbinno.com Its functional groups serve as handles for introducing various substituents, which allows chemists to tailor the physicochemical properties of the resulting compounds. nbinno.com This process is fundamental to creating diverse libraries of pyridine (B92270) derivatives that can be screened for activity against a wide range of biological targets. nbinno.comresearchgate.net The ability to systematically modify the core structure is a cornerstone of modern medicinal chemistry, enabling the synthesis of molecules for various therapeutic applications. mdpi.com

The versatility of the this compound scaffold allows for the rational design of compounds aimed at specific disease targets. By strategically modifying its structure, medicinal chemists can develop molecules with enhanced potency and selectivity. For example, cyanopyridine-based derivatives have been specifically designed as dual inhibitors of VEGFR-2 and HER-2, two key receptor tyrosine kinases implicated in the progression of many cancers. mdpi.comnih.gov Furthermore, other research efforts have focused on synthesizing cyanopyridine compounds that selectively inhibit Pim-1 kinase, an enzyme linked to several types of cancer. nih.govnih.govresearchgate.net This targeted approach, facilitated by the adaptable chemistry of the cyanopyridine core, is crucial for developing new therapies with potentially fewer side effects.

As a readily available and highly functionalized intermediate, this compound plays a significant role in the broader process of drug discovery and development. It facilitates the rapid creation and optimization of lead compounds in drug discovery programs. nbinno.com Its incorporation into synthetic strategies allows for the efficient assembly of complex heterocyclic systems, which are frequently found in pharmaceuticals. nbinno.com By providing a reliable starting point for the synthesis of novel chemical entities, it accelerates the exploration of new therapeutic strategies and contributes to the pipeline of potential future medications. nbinno.com

Organic Synthesis and Material Science

Beyond its applications in medicine, this compound is a valuable reagent in organic synthesis and the development of new materials.

In the field of catalysis, ligands play a crucial role in modulating the reactivity and selectivity of transition metal complexes. uva.es Pyridine and its derivatives are well-established building blocks for the synthesis of such ligands due to the coordinating ability of the nitrogen atom. d-nb.info The structure of this compound, featuring a pyridine nitrogen, a reactive chloromethyl group, and a cyano group, makes it a suitable precursor for creating specialized ligands. These functional groups can be chemically modified to synthesize multidentate ligands that can bind to transition metals, forming stable and effective catalysts for a variety of organic transformations. nih.gov The ability of transition metal complexes to catalyze challenging reactions is often dependent on the electronic and steric properties of their ligands, highlighting the importance of versatile precursors like this compound in designing new catalytic systems. uva.es

Synthesis of Heterocyclic Systems

The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of therapeutic agents. Pyridine-based heterocycles, such as thiazoles, thieno[2,3-b]pyridines, and pyrido[2,3-d]pyrimidines, are of particular interest due to their wide-ranging biological activities, including antimicrobial and anticancer properties ekb.egnih.gov.

This compound serves as a versatile synthon for constructing such fused heterocyclic systems. Its utility stems from its two distinct reactive sites:

The Chloromethyl Group: This site acts as a potent electrophile, readily undergoing nucleophilic substitution reactions, particularly with sulfur or nitrogen nucleophiles.

The 2-Cyano Group: This group is also electrophilic and can participate in cyclization reactions to form a new ring fused to the parent pyridine structure. The reactivity of 2-cyanopyridines with thiol nucleophiles to form thiazoline (B8809763) rings has been well-documented nih.gov.

A prominent application of this compound is in the preparation of thiazole (B1198619) derivatives nih.gov. For instance, in a reaction analogous to the Hantzsch thiazole synthesis, this compound can react with a thioamide, such as thiourea. The reaction proceeds via initial nucleophilic attack of the thiourea sulfur on the chloromethyl carbon, followed by intramolecular cyclization involving the cyano group, ultimately yielding a 2-aminothiazole fused or linked to the pyridine ring. This pathway provides a direct route to valuable pyridine-thiazole hybrid molecules.

Furthermore, the scaffold is instrumental in synthesizing thieno[2,3-b]pyridines. These compounds are known to possess activities such as antibacterial and bone-resorption inhibiting properties researchgate.net. The synthesis can be achieved by reacting this compound with a sulfur-containing reagent that can also provide the necessary atoms to form the fused thiophene ring. The inherent reactivity of the chloromethyl and cyano groups facilitates the sequential bond formations required for the annulation of the thiophene ring onto the pyridine core.

Bioorganic Chemistry Applications

The specific and biocompatible reactivity of the cyanopyridine moiety has been harnessed for sophisticated applications in bioorganic chemistry, particularly in the field of peptide and protein modification.

Peptide stapling is a strategy used to constrain a peptide in a specific conformation, often an α-helix, by covalently linking the side chains of two amino acids. This macrocyclization can enhance a peptide's affinity for its target, increase its stability against proteolytic degradation, and improve its cell permeability, thereby making it a more viable therapeutic candidate.

Recently, this compound has been introduced as a novel reagent for the non-symmetric stapling of peptides containing both N-terminal and internal cysteine residues nih.gov. This method is particularly innovative because it utilizes the dual reactivity of the molecule to link two thiols that have different chemical environments. The process involves a sequential reaction:

S-alkylation: The more nucleophilic internal cysteine thiol reacts with the chloromethyl group.

Nitrile-Aminothiol Click Reaction: The N-terminal cysteine, with its vicinal amino and thiol groups, reacts with the cyanopyridine moiety to form a stable thiazolidine ring.

This biocompatible, one-pot reaction proceeds efficiently under physiological conditions, demonstrating its wide applicability for native peptides and even proteins nih.gov.

| Parameter | Condition | Reference |

|---|---|---|

| Reagent | 2-chloromethyl-6-cyanopyridine (10) | nih.gov |

| Peptide Substrate | Linear peptide with N-terminal and internal cysteine residues (1a) | nih.gov |

| pH | Physiological pH (tolerates 6.5 - 8.0) | nih.gov |

| Buffer | Reducing buffer | nih.gov |

| Concentration | Favorable at 1 mM | nih.gov |

| Outcome | Formation of stapled peptide (1b) as the major component (82%) | nih.gov |

The development of peptide-based inhibitors for therapeutic intervention, particularly against challenging targets like protein-protein interactions, is a rapidly growing field of research beilstein-journals.orgnih.gov. The primary challenge is that linear peptides are often too flexible and unstable in biological systems.

The non-symmetric stapling method using this compound directly addresses these limitations. By rigidifying the peptide structure, the stapled macrocycle can exhibit significantly enhanced biological activity. This conformational constraint reduces the entropic penalty of binding to a target protein, leading to higher affinity and specificity. The resulting stapled peptides have shown enhanced inhibitory potency, making this chemistry a valuable tool for transforming native peptide sequences into more effective drug candidates nih.gov. The method's applicability to native peptides and proteins suggests its potential for use in drug discovery platforms like phage display nih.gov.

Expanding the genetic code to include non-canonical amino acids (ncAAs) with unique chemical functionalities offers precise control over protein modification. Researchers have successfully developed aminoacyl-tRNA synthetases for the genetic encoding of cyanopyridylalanines (meta- and para-isomers) ekb.egresearchgate.netekb.eg. These ncAAs incorporate the reactive cyanopyridine group into the protein backbone at any desired site.

The incorporated cyanopyridylalanine residue serves as a bioorthogonal handle for a variety of modifications. It reacts spontaneously and selectively with compounds containing a 1,2-aminothiol motif, such as an N-terminal cysteine, under physiological conditions without the need for a catalyst nih.govresearchgate.net. This "nitrile-aminothiol click" reaction is highly biocompatible and opens a new avenue for specific in vivo protein modifications in complex biological environments nih.govekb.eg.

The utility of this genetic encoding system has been demonstrated in several key applications, showcasing the versatility of the cyanopyridine moiety in protein engineering.

| Application | Description | Reference |

|---|---|---|

| Post-translational Functionalization | Site-specific attachment of various functionalities, such as fluorescent tags or other reporter groups, to proteins. | researchgate.netekb.eg |

| In-cell Macrocyclization | Reaction of a cyanopyridylalanine residue with an N-terminal cysteine on the same polypeptide chain to create cyclic peptides and proteins within living cells. | researchgate.netekb.eg |

| Protein Stapling | Covalent linkage of two distinct sites within a protein to stabilize its structure, analogous to peptide stapling. | ekb.egresearchgate.netekb.eg |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloromethyl-2-cyanopyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic displacement or cyclization of precursor compounds. For example, 2-aminocyanopyridines can react with phosgene iminium chloride to form chloroamidines, which undergo further functionalization . Optimization of reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) is critical for achieving >97% purity, as noted in reagent catalogs . Characterization via -NMR and HPLC-MS is recommended to confirm structural integrity and purity.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Key techniques include:

- -NMR : Peaks at δ 4.6–4.8 ppm (CHCl) and δ 8.0–8.5 ppm (pyridine protons) confirm the chloromethyl and cyano groups .

- FT-IR : Absorbance at ~2220 cm (C≡N stretch) and 680 cm (C-Cl stretch) .

- HPLC-MS : Retention time and molecular ion ([M+H] at m/z 153) verify purity and molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the reactivity of this compound under varying pH conditions?

- Methodological Answer : Discrepancies in hydrolysis rates (e.g., rapid degradation in acidic vs. stable behavior in neutral conditions) require systematic pH-controlled experiments. Use buffered solutions (pH 2–12) and monitor decomposition via UV-Vis spectroscopy (λ = 270 nm). Conflicting results may arise from trace metal impurities; thus, chelating agents (e.g., EDTA) should be included in the protocol .

Q. What strategies are effective for stabilizing this compound in long-term storage?

- Methodological Answer : Stability is influenced by temperature, light, and moisture. For optimal storage:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) in sealed containers.

- Solvent Choice : Dissolve in anhydrous DMSO or acetonitrile to minimize hydrolysis .

Table 1 : Stability under different conditions:

| Condition | Degradation Rate (%) | Reference |

|---|---|---|

| 25°C, exposed to light | 25% (7 days) | |

| –20°C, dark, dry | <5% (30 days) |

Q. How does the electronic structure of this compound influence its utility in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing cyano and chloromethyl groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr). Computational studies (DFT) reveal a LUMO energy of –1.8 eV at the C-4 position, favoring reactions with amines or thiols. Experimental validation via Hammett plots (σ = 0.78) aligns with observed reactivity trends .

Contradiction Analysis and Experimental Design

Q. How should researchers address discrepancies in reported catalytic activity of this compound derivatives?

- Methodological Answer : Contradictions often stem from ligand steric effects or solvent polarity. For example, Pd-catalyzed couplings may show divergent yields in DMF vs. THF. To resolve this:

Conduct control experiments with standardized catalysts (e.g., Pd(PPh)).

Use -NMR to monitor ligand coordination.

Correlate solvent dielectric constants (ε) with reaction rates .

Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer : Multivariate analysis (e.g., PCA or PLS regression) is effective for SAR studies. Variables include Hammett σ constants, molar refractivity, and steric parameters (Taft E). Validate models using leave-one-out cross-validation (Q > 0.5) .

Safety and Handling Protocols

Q. What are the critical safety protocols for handling this compound in aqueous reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。